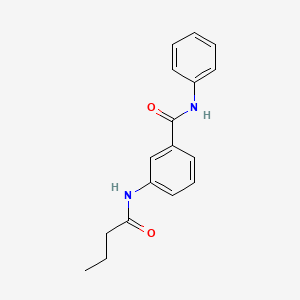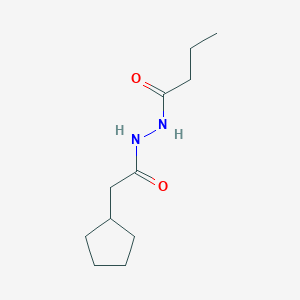
1-(cyclopentylacetyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopentylacetyl)indoline, also known as CPI, is a synthetic compound that belongs to the indole family. It has been found to have potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and pain management. CPI has gained significant attention in recent years due to its unique chemical structure and promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-(cyclopentylacetyl)indoline is not fully understood, but it is believed to act through various pathways. In cancer cells, 1-(cyclopentylacetyl)indoline induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In neuroprotection, 1-(cyclopentylacetyl)indoline reduces oxidative stress and inflammation by upregulating antioxidant enzymes and downregulating pro-inflammatory cytokines. In pain management, 1-(cyclopentylacetyl)indoline modulates the activity of pain receptors by binding to opioid receptors and inhibiting the release of neurotransmitters.
Biochemical and Physiological Effects:
1-(cyclopentylacetyl)indoline has been shown to have various biochemical and physiological effects. In cancer cells, 1-(cyclopentylacetyl)indoline induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neuroprotection, 1-(cyclopentylacetyl)indoline reduces oxidative stress and inflammation, leading to the preservation of neuronal function. In pain management, 1-(cyclopentylacetyl)indoline produces analgesia by modulating the activity of pain receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(cyclopentylacetyl)indoline has several advantages as a research tool. It is a synthetic compound with high purity and reproducibility, making it ideal for laboratory experiments. It has also been shown to have promising pharmacological properties, making it a potential therapeutic agent. However, there are also limitations to using 1-(cyclopentylacetyl)indoline in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully evaluated.
Direcciones Futuras
There are several future directions for research on 1-(cyclopentylacetyl)indoline. In cancer research, further studies are needed to evaluate the efficacy of 1-(cyclopentylacetyl)indoline in different types of cancer and to elucidate its mechanism of action. In neuroprotection, more research is needed to determine the optimal dosage and administration route of 1-(cyclopentylacetyl)indoline for neuroprotection. In pain management, further studies are needed to evaluate the safety and efficacy of 1-(cyclopentylacetyl)indoline in clinical trials. Overall, 1-(cyclopentylacetyl)indoline has the potential to be a valuable tool in various fields of medicine, and further research is needed to fully understand its pharmacological properties and therapeutic potential.
Métodos De Síntesis
The synthesis of 1-(cyclopentylacetyl)indoline involves the condensation of cyclopentanone and indole-3-carbaldehyde, followed by reduction and acetylation. The process is carried out under controlled conditions to ensure high yield and purity of the final product. Various modifications have been made to the synthesis method to improve the efficiency and scalability of the process.
Aplicaciones Científicas De Investigación
1-(cyclopentylacetyl)indoline has been extensively studied for its potential therapeutic applications. In cancer research, 1-(cyclopentylacetyl)indoline has shown promising results as an anti-tumor agent by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, 1-(cyclopentylacetyl)indoline has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In pain management, 1-(cyclopentylacetyl)indoline has been shown to have analgesic effects by modulating the activity of pain receptors.
Propiedades
IUPAC Name |
2-cyclopentyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(11-12-5-1-2-6-12)16-10-9-13-7-3-4-8-14(13)16/h3-4,7-8,12H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETBZUOVVPQZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-1-(2,3-dihydro-1H-indol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)

![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)



![3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B5914784.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)
